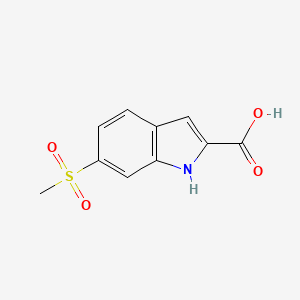

6-(methylsulfonyl)-1H-indole-2-carboxylic acid

Description

6-(Methylsulfonyl)-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the 6-position and a carboxylic acid (-COOH) group at the 2-position of the indole scaffold. The methylsulfonyl group is a strong electron-withdrawing substituent, which distinguishes it from electron-donating groups like methoxy (-OCH₃) or hydroxy (-OH). This group enhances polarity, influences solubility, and may modulate interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

6-methylsulfonyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-16(14,15)7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTLANQKWQFYJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of indole-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at position 2 undergoes typical derivatization reactions:

Esterification :

Reaction with ethanol in the presence of thionyl chloride (SOCl₂) or phosphorus(V) oxychloride (POCl₃) yields ethyl esters. For example:

Conditions : Anhydrous conditions, reflux (80–100°C), 65–85% yields.

Amidation :

Coupling with amines using condensing agents like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) produces amides:

Applications : Amidation enhances bioactivity, particularly in HIV-1 integrase inhibition .

Substitution Reactions at the C6 Position

The methylsulfonyl group at position 6 can participate in nucleophilic aromatic substitution (NAS) under palladium catalysis:

Buchwald-Hartwig Amination :

Substituted anilines or amines displace the methylsulfonyl group in the presence of Pd(OAc)₂ and ligands:

Conditions : 100–120°C, DMF solvent, yields 50–75% .

Limitations : Sulfonyl groups are less reactive than halogens, necessitating harsher conditions .

Metal Chelation and Biological Interactions

The carboxylic acid and sulfonyl groups enable chelation with divalent metal ions (e.g., Mg²⁺), critical for biological activity:

Mg²⁺ Coordination :

-

The carboxylate oxygen and sulfonyl oxygen form a bis-bidentate complex with Mg²⁺ .

-

Enhances binding to HIV-1 integrase (IC₅₀ = 0.13 μM for optimized derivatives) .

Structural Insights :

-

π-π stacking between the indole core and viral DNA (dC20) stabilizes interactions .

-

Hydrogen bonds with residues (e.g., Asn117, Tyr143) improve inhibitory effects .

Structural and Electronic Influences on Reactivity

Bond length and angle analysis (DFT calculations) reveals key electronic effects:

| Bond/Parameter | Gas Phase | DMSO | Experimental |

|---|---|---|---|

| O1–C12 (carboxylic) | 1.3674 Å | 1.3545 Å | 1.3257 Å |

| O2–C12 (carbonyl) | 1.2079 Å | 1.2151 Å | 1.2272 Å |

| O1–H19 (acidic H) | 0.9682 Å | 0.9697 Å | 0.9512 Å |

Key Observations :

-

Electron-withdrawing sulfonyl group increases carboxylic acid acidity (pKa ~3.5) .

-

Solvent polarity minimally affects bond lengths but stabilizes charge distribution .

Oxidation and Reduction Pathways

Limited direct data exists, but analogous indole derivatives suggest:

Oxidation :

-

Indole ring oxidation may occur with strong oxidants (e.g., KMnO₄), though sulfonyl groups resist oxidation .

Reduction :

-

LiAlH₄ reduces carboxylic acid to alcohol, but sulfonyl groups remain intact under mild conditions .

Decarboxylation

Thermal decarboxylation is unlikely under standard conditions due to stabilization by the sulfonyl group .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:

6-(methylsulfonyl)-1H-indole-2-carboxylic acid serves as a versatile building block in organic synthesis. Its indole structure allows for various chemical modifications, leading to the creation of more complex compounds. This property is particularly useful in medicinal chemistry for developing new pharmaceuticals.

Reactions:

The compound can undergo several types of reactions:

- Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

- Reduction: The carboxylic acid group can be reduced to yield alcohol derivatives.

- Substitution: Electrophilic substitution can occur at the C-3 position of the indole ring, facilitating the introduction of various functional groups.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential effects against various pathogens, making it a candidate for developing new antibiotics or antifungal agents .

Anti-inflammatory Activity:

The compound has been investigated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition suggests its potential use as an anti-inflammatory drug, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Medicinal Chemistry

Drug Development:

The unique structure of this compound allows it to interact with specific molecular targets, making it a promising candidate for drug development. Its role as a COX-2 inhibitor highlights its therapeutic potential in pain management and inflammation reduction.

Case Studies:

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of derivatives based on this compound. For instance, modifications at various positions on the indole ring have led to improved efficacy against specific targets, such as HIV integrase inhibitors .

Mechanism of Action

The mechanism of action of 6-(methylsulfonyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 6-substituted indole-2-carboxylic acid derivatives:

*Estimated based on molecular formula C₁₀H₉NO₄S.

Key Observations:

- Solubility: The -SO₂CH₃ group increases hydrophilicity compared to -OCH₃ or -NO₂, which may improve aqueous solubility .

- Biological Activity: Methoxy and hydroxy derivatives exhibit antifungal properties , while nitro groups are associated with antimicrobial and anticancer activities .

Biological Activity

6-(Methylsulfonyl)-1H-indole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methylsulfonyl group and a carboxylic acid moiety attached to the indole ring. This specific arrangement contributes to its distinct chemical reactivity and biological profile. The methylsulfonyl group enhances the compound's solubility and may influence its interaction with biological targets.

This compound has been studied primarily for its role as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme involved in the inflammatory response, converting arachidonic acid into prostaglandins, which are mediators of inflammation. By inhibiting COX-2, this compound may reduce inflammation and related pain.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are particularly noteworthy. Studies have demonstrated that it can significantly lower levels of pro-inflammatory cytokines such as IL-1β and inhibit COX-2 expression in cell lines stimulated by lipopolysaccharides (LPS) . This suggests its potential use in conditions characterized by chronic inflammation.

Anticancer Potential

Emerging evidence points to the anticancer potential of this compound. Its derivatives have been synthesized and evaluated for their effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The compound's ability to interact with microtubules may contribute to its anticancer activity, similar to other indole derivatives .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methylsulfonyl and carboxylic acid groups | COX-2 inhibition, antimicrobial, anticancer |

| Indole-2-carboxylic acid | Lacks methylsulfonyl group | Limited anti-inflammatory properties |

| 6-(Ethylsulfonyl)-1H-indole-2-carboxylic acid | Ethylsulfonyl instead of methylsulfonyl | Potentially different reactivity and activity profile |

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Antimicrobial Efficacy : A study demonstrated a significant reduction in bacterial load in infected mice treated with this compound, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Activity : In vitro assays showed that treatment with the compound led to a marked decrease in COX-2 levels in LPS-induced microglia cells, supporting its role in managing neuroinflammation .

- Cancer Cell Studies : In cellular models of breast cancer, compounds derived from this compound exhibited strong antiproliferative effects, enhancing caspase activity indicative of apoptosis .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-(methylsulfonyl)-1H-indole-2-carboxylic acid to improve yield and purity?

- Methodological Answer :

- Step 1 : Start with indole-2-carboxylic acid derivatives (e.g., 6-methyl-1H-indole-2-carboxylic acid, CAS 18474-59-4 ) as precursors.

- Step 2 : Introduce the methylsulfonyl group via nucleophilic substitution or oxidation reactions. For example, use methanesulfonyl chloride in the presence of a base like triethylamine .

- Step 3 : Optimize reaction conditions (temperature, solvent, catalyst) using factorial design to identify critical parameters . For instance, reflux in acetic acid (as in similar indole syntheses ) may enhance reaction efficiency.

- Step 4 : Monitor purity via HPLC or LC-MS and characterize intermediates using -NMR and FT-IR spectroscopy .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- -NMR and -NMR to confirm structure (e.g., sulfonyl proton signals at δ 3.0–3.5 ppm ).

- FT-IR for functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm).

- Chromatography :

- HPLC with UV detection (λ ~280 nm for indole derivatives ) to assess purity.

- Mass Spectrometry :

- High-resolution MS (HRMS) for molecular weight confirmation (expected MW: ~255 g/mol based on analogs ).

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 filters) if airborne particles are generated .

- Waste Disposal : Segregate waste and consult institutional guidelines for sulfonate-containing compounds .

Advanced Research Questions

Q. How can reaction mechanisms involving the methylsulfonyl group be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress under varying conditions (pH, solvent polarity) using stopped-flow spectroscopy.

- Isotopic Labeling : Use -labeled methanesulfonyl chloride to trace sulfonation pathways via MS analysis.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian software) to study transition states and activation energies for sulfonyl group reactivity .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the sulfonyl group).

- Recommendations : Store at 2–8°C in airtight, light-resistant containers .

Q. What computational tools can predict solubility and logP for this compound?

- Methodological Answer :

- Software : Use COSMO-RS or ACD/Labs to estimate logP (predicted ~2.1 based on 6-methylindole analogs ).

- Solubility Parameters : Apply Hansen solubility parameters to identify compatible solvents (e.g., DMSO, ethanol) .

Q. How can researchers resolve contradictions in reported toxicological data?

- Methodological Answer :

- In Silico Tox Prediction : Use tools like Derek Nexus or Toxtree to assess mutagenicity and carcinogenicity (IARC/ACGIH classifications ).

- In Vitro Testing : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of indole derivatives?

- Methodological Answer :

- Factorial Design : Vary substituents (e.g., sulfonyl vs. carboxyl groups) and analyze biological activity (e.g., enzyme inhibition ).

- QSAR Modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with activity .

Key Challenges & Recommendations

- Missing Physicochemical Data : Use QSPR models to predict properties like melting point and solubility .

- Synthetic Byproducts : Employ LC-MS to identify and quantify impurities during scale-up .

- Biological Activity Gaps : Collaborate with pharmacologists for in vivo efficacy and toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.